5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide
Description
5-((1H-Benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a benzimidazole moiety and a 4-fluorobenzyl group. The benzimidazole ring, a bioisostere of purine, is known for its pharmacological versatility, including enzyme inhibition and anticancer activity .
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-15-7-5-14(6-8-15)11-22-20(25)19-10-9-16(26-19)12-24-13-23-17-3-1-2-4-18(17)24/h1-10,13H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVQMCSYBPZKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives are key components to functional molecules used in a diverse range of applications, including pharmaceuticals and agrochemicals.
Mode of Action
Some imidazole derivatives have been found to inhibit microtubule assembly formation, which could potentially be a mode of action for this compound.
Biological Activity
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) studies.
Overview of the Compound
The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the furan and fluorobenzyl groups in its structure may enhance its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, a derivative with similar structural characteristics demonstrated significant cytotoxicity against various cancer cell lines.
Key Findings
- Cytotoxicity : In vitro studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells. For example, compounds with a benzimidazole core exhibited IC50 values ranging from 0.31 μM to 45.2 μM against different cancer cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, the inhibition of the PI3K/Akt pathway has been observed in some studies .
Structure-Activity Relationship (SAR)
The SAR studies conducted on benzimidazole derivatives indicate that modifications to the core structure can significantly influence biological activity.
Notable Modifications
- Fluorine Substitution : The introduction of fluorine atoms has been associated with increased potency and selectivity against certain cancer types .
- Furan Ring : The inclusion of a furan ring may enhance lipophilicity and facilitate better cellular uptake .
Case Studies
Several case studies have focused on compounds structurally similar to this compound:
- Study on Apoptosis Induction : A study investigated the effect of a benzimidazole derivative on MCF cell lines, showing that it accelerated apoptosis in a dose-dependent manner .
- In Vivo Tumor Suppression : In animal models, compounds with similar structures were shown to suppress tumor growth effectively, indicating their potential for further development as anticancer agents .
Data Table: Biological Activity Summary
| Compound Name | IC50 (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 25.72 | MCF7 | Induces apoptosis |
| Compound B | 0.31 | Human lung adenocarcinoma | PI3K/Akt pathway inhibition |
| Compound C | 45.20 | U87 glioblastoma | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Halogen Substitution: The 4-fluorobenzyl group in the target compound contrasts with the 4-chlorobenzyl group in . Fluorine’s electronegativity may enhance binding affinity vs. chlorine’s lipophilicity, influencing target selectivity .
- Complexity: Polyamide derivatives (e.g., 4.77 ) exhibit higher molecular weights (>600 Da), which may reduce oral bioavailability despite enhanced DNA-binding specificity.
Pharmacological Profiles
- Enzyme Interactions: Compound 5c demonstrated differential binding to Th. thermophilus PheRS vs. S. aureus PheRS via MD simulations, suggesting structural sensitivity in enzyme inhibition. The target compound’s furan core may offer similar flexibility but lacks direct interaction data.
- G-Quadruplex Targeting: Polyamide derivatives () incorporate benzimidazole for DNA groove binding, whereas the target compound’s simpler structure may limit such interactions but improve solubility.
Q & A
Basic: What synthetic strategies are recommended for synthesizing 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide?
Methodological Answer:
The synthesis of this compound involves modular assembly of the benzimidazole, furan carboxamide, and fluorobenzyl moieties. Key steps include:
- Benzimidazole formation : Condensation of aldehydes with phenanthrenequinone in acetic acid with ammonium acetate yields high-purity benzimidazole intermediates (91% yield) .
- Furan carboxamide coupling : Reacting 2-(chloromethyl)furan derivatives with 4-fluorobenzylamine under basic conditions (e.g., K₂CO₃ in DMF) forms the carboxamide linkage .
- Fluorobenzyl incorporation : Nucleophilic substitution or Mitsunobu reactions can attach the 4-fluorobenzyl group to the furan-carboxamide core .
Validation : Monitor intermediates via TLC and characterize using / NMR (e.g., δ 5.27 ppm for methylene protons in benzimidazole ).
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy :
- NMR: Look for characteristic shifts, such as δ 9.57 ppm (imidazole NH), δ 7.46 ppm (fluorobenzyl aromatic protons), and δ 4.57 ppm (methylene bridge) .
- NMR: Peaks at ~160 ppm (carboxamide C=O) and 162 ppm (C-F coupling) confirm functional groups .
- Mass Spectrometry : ESI-MS ([M+H]+) should match the theoretical molecular weight (e.g., 404.1497 observed vs. 404.1445 calculated for analogs ).
- Elemental Analysis : Ensure ≤0.4% deviation between calculated and experimental C/H/N values .
Advanced: How can synthetic yields be optimized for the benzimidazole-furan carboxamide scaffold?
Methodological Answer:
Key optimization strategies include:
- Catalyst Screening : Use Pd-catalyzed cross-coupling for aryl-aryl bond formation (e.g., Suzuki-Miyaura for fluorophenyl groups) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity in carboxamide coupling, while toluene improves regioselectivity in benzimidazole synthesis .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min for imidazole cyclization vs. 12 hr conventional heating) .
Data Contradiction Note : Some protocols report high yields (≥85%) with microwave methods , while others achieve ~70% via traditional heating . Replicate under controlled conditions to identify optimal parameters.
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). For analogs, docking scores correlate with experimental IC₅₀ values (R² = 0.89) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
- MD Simulations : Assess stability of the fluorobenzyl moiety in hydrophobic binding pockets over 100 ns trajectories .
Advanced: How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies, noting assay conditions (e.g., cell line, incubation time). For example, fluorobenzyl analogs show 10-fold higher potency in HEK293 vs. HeLa cells due to transporter expression differences .
- Counter-Screening : Test compounds against off-targets (e.g., CYP450 isoforms) to rule out nonspecific effects .
- Structural Validation : Confirm batch purity via HPLC (≥95%) and LC-MS to exclude degradation products that may skew activity .
Basic: What are recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMSO (≤1% H₂O) to avoid hydrolysis of the carboxamide bond .
- Stability Monitoring : Perform monthly HPLC checks (C18 column, 0.1% TFA/ACN gradient) to detect degradation .
Advanced: What strategies improve solubility and bioavailability of this compound for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the furan oxygen, which hydrolyze in vivo to the active form (e.g., 3-fold increase in aqueous solubility) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance plasma half-life from 2 hr to 8 hr in rodent models .
- Salt Formation : Prepare hydrochloride salts via reaction with HCl gas in EtOAc, improving solubility from 0.1 mg/mL (free base) to 5 mg/mL .
Basic: What are key safety considerations when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
